molecular formula C14H19NO4 B11012724 (2E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide

Cat. No.: B11012724
M. Wt: 265.30 g/mol
InChI Key: DGJVJNUJTRPAGK-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(3,4-Dimethoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide is an organic compound characterized by its phenyl group substituted with two methoxy groups at the 3 and 4 positions, and an amide group linked to a prop-2-enamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-methoxyethylamine.

    Formation of Intermediate: The aldehyde group of 3,4-dimethoxybenzaldehyde is first converted to a corresponding cinnamic acid derivative through a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine.

    Amidation: The resulting cinnamic acid derivative is then reacted with 2-methoxyethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-Dimethoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The double bond in the prop-2-enamide chain can be reduced to form a saturated amide.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of saturated amide derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(3,4-Dimethoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to the modulation of these pathways.

    Pathways Involved: It may inhibit the activity of pro-inflammatory cytokines or reactive oxygen species (ROS), thereby exerting its anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3,4-Dimethoxyphenyl)prop-2-enamide: Lacks the N-(2-methoxyethyl) group, which may affect its biological activity and solubility.

    (2E)-3-(3,4-Dimethoxyphenyl)-N-methylprop-2-enamide: Contains a methyl group instead of the 2-methoxyethyl group, potentially altering its pharmacokinetic properties.

Uniqueness

(2E)-3-(3,4-Dimethoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide is unique due to the presence of the 2-methoxyethyl group, which can enhance its solubility and bioavailability compared to similar compounds. This structural feature may also influence its interaction with biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide

InChI

InChI=1S/C14H19NO4/c1-17-9-8-15-14(16)7-5-11-4-6-12(18-2)13(10-11)19-3/h4-7,10H,8-9H2,1-3H3,(H,15,16)/b7-5+

InChI Key

DGJVJNUJTRPAGK-FNORWQNLSA-N

Isomeric SMILES

COCCNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC

Canonical SMILES

COCCNC(=O)C=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.